REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.C([Sn](CCCC)(CCCC)[C:13]1[O:17][N:16]=[C:15]([C:18]([O:20][CH2:21][CH3:22])=[O:19])[CH:14]=1)CCC.F[P-](F)(F)(F)(F)F.C([N+]1C=CN(C)C=1)CCC>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.O1CCOCC1>[N:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[C:13]1[O:17][N:16]=[C:15]([C:18]([O:20][CH2:21][CH3:22])=[O:19])[CH:14]=1 |f:2.3,^1:50,69|
|
Name
|
|
Quantity
|
0.217 mL
|
Type
|
reactant
|
Smiles
|
BrC1=NC=CC=C1
|
Name
|
|
Quantity
|
980 mg
|
Type
|
reactant
|
Smiles
|
C(CCC)[Sn](C1=CC(=NO1)C(=O)OCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
0.047 mL
|
Type
|
reactant
|
Smiles
|
F[P-](F)(F)(F)(F)F.C(CCC)[N+]1=CN(C=C1)C
|
Name
|
|
Quantity
|
96 mg
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Type
|
CUSTOM
|
Details
|
A 20 mL BIOTAGE® microwave vial and stir bar
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
TEMPERATURE
|
Details
|
cooled under a stream of dry nitrogen
|
Type
|
CUSTOM
|
Details
|
The vial was flushed with argon
|
Type
|
CUSTOM
|
Details
|
by sparging with argon for several minutes
|
Type
|
CUSTOM
|
Details
|
sparging
|
Type
|
WAIT
|
Details
|
was continued for several minutes
|
Type
|
CUSTOM
|
Details
|
The vial was sealed
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
WASH
|
Details
|
eluted with 0-50% EtOAc/Hexanes
|
Type
|
CUSTOM
|
Details
|
The product fractions were evaporated
|
Type
|
CUSTOM
|
Details
|
to give a pale yellow oil, which
|
Reaction Time |
60 min |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)C1=CC(=NO1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.972 mmol | |
AMOUNT: MASS | 212 mg | |
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 42.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |